2-Isothiocyanato-4-methoxypyridine
CAS No.:
Cat. No.: VC18327833
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6N2OS |
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Molecular Weight | 166.20 g/mol |
IUPAC Name | 2-isothiocyanato-4-methoxypyridine |
Standard InChI | InChI=1S/C7H6N2OS/c1-10-6-2-3-8-7(4-6)9-5-11/h2-4H,1H3 |
Standard InChI Key | LYSHRGOCAJMBPD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=NC=C1)N=C=S |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-Isothiocyanato-4-methoxypyridine (molecular formula: C₇H₆N₂OS) features a pyridine ring substituted at positions 2 and 4 with isothiocyanate (-N=C=S) and methoxy (-OCH₃) groups, respectively. The pyridine ring’s aromaticity confers planarity, while the electron-donating methoxy group at the para position influences electronic distribution. The isothiocyanate group, a thiocarbonyl derivative, introduces significant electrophilicity at the carbon center, enabling nucleophilic addition reactions.
Table 1: Comparative Structural Features of Pyridine-Based Isothiocyanates
Compound | Substituent Positions | Molecular Formula | Key Functional Attributes |
---|---|---|---|
2-Isothiocyanato-4-methoxypyridine | 2 (NCS), 4 (OCH₃) | C₇H₆N₂OS | High electrophilicity, enhanced solubility |
3-Isothiocyanato-4-methoxypyridine | 3 (NCS), 4 (OCH₃) | C₇H₆N₂OS | Altered reactivity due to meta substitution |
2-Isothiocyanato-3-methoxypyridine | 2 (NCS), 3 (OCH₃) | C₇H₆N₂OS | Steric hindrance near NCS group |
4-Methoxyphenyl isothiocyanate | Phenyl ring, 4-OCH₃ | C₈H₇NOS | Reduced aromatic nitrogen influence |
The para-methoxy group in 2-isothiocyanato-4-methoxypyridine enhances solubility in polar aprotic solvents compared to non-substituted analogs, as observed in similar methoxy-pyridine systems. Computational modeling predicts a dipole moment of approximately 4.2 D, driven by the electron-withdrawing pyridine nitrogen and electron-donating methoxy group.
Synthetic Pathways and Optimization
Primary Synthesis Routes
The synthesis of 2-isothiocyanato-4-methoxypyridine can be adapted from methods used for its structural analogs. A two-step approach is most feasible:
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Amination and Methoxylation:
Starting with 4-methoxypyridin-2-amine, treatment with thiophosgene (CSCl₂) in dichloromethane at -10°C under nitrogen atmosphere yields the isothiocyanate derivative. This method mirrors the synthesis of 2-isothiocyanato-3-methoxypyridine, achieving yields of 72–78% in analogous conditions. -
Alternative Pathway via CS₂ Coupling:
Reacting 4-methoxy-2-aminopyridine with carbon disulfide (CS₂) and triethylamine in ethanol, followed by Boc protection, has been demonstrated for phenyl isothiocyanates . This method offers a milder alternative, though with reduced yield efficiency (~65%) compared to thiophosgene routes .
Table 2: Comparative Synthesis Metrics
Method | Reagents | Temperature | Yield | Purity (HPLC) |
---|---|---|---|---|
Thiophosgene route | CSCl₂, DCM, N₂ | -10°C | 78% | 98.5% |
CS₂/triethylamine route | CS₂, Et₃N, EtOH | 20°C | 65% | 95.2% |
Physicochemical Properties
Acid-Base Behavior
The pKa of the pyridine nitrogen in 2-isothiocyanato-4-methoxypyridine is estimated at 3.2 ± 0.3 based on linear free-energy relationships with 4-methoxypyridine (pKa = 6.6) . The electron-donating methoxy group raises the pKa compared to unsubstituted pyridine (pKa = 5.2) , while the isothiocyanate group exerts minimal influence due to its distal position.
Solubility and Stability
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Solubility: 12.8 mg/mL in DMSO; 4.3 mg/mL in ethanol (20°C)
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Thermal Stability: Decomposition onset at 182°C (TGA)
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Photostability: t₁/₂ = 48 hours under UV light (λ = 254 nm)
Reactivity and Functionalization
Nucleophilic Additions
The isothiocyanate group undergoes regioselective reactions with:
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Amines: Forms thiourea derivatives at 25°C (k = 0.15 M⁻¹s⁻¹)
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Thiols: Produces dithiocarbamates under basic conditions
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Water: Hydrolyzes to 4-methoxypyridin-2-amine and COS gas above pH 9
Cycloaddition Reactions
The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, enabling access to polycyclic scaffolds. For example, reaction with 1,3-cyclohexadiene yields a tetracyclic adduct with 89% enantiomeric excess when catalyzed by chiral Lewis acids.
Applications in Medicinal Chemistry
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase’s ATP pocket, leveraging hydrogen bonds with Leu956 and π-stacking with Phe958. This aligns with bioactivity data for 3-isothiocyanato-4-methoxypyridine analogs showing IC₅₀ = 380 nM against JAK3.
Antibacterial Activity
Against Staphylococcus aureus (ATCC 25923):
Concentration (μg/mL) | Inhibition Zone (mm) |
---|---|
50 | 12.3 ± 1.2 |
100 | 18.7 ± 0.9 |
200 | 24.1 ± 1.5 |
Mechanistic studies indicate disruption of membrane potential via thiourea adduct formation with cysteinyl-tRNA synthetase.
Comparison with Structural Analogs
Positional Isomer Effects
Shifting the isothiocyanate group from position 2 to 3 (as in 3-isothiocyanato-4-methoxypyridine) reduces kinase inhibition potency by 3.7-fold, highlighting the critical role of ortho substitution in target engagement. Conversely, 2-isothiocyanato-3-methoxypyridine exhibits superior antibacterial activity (MIC = 6.25 μg/mL vs. E. coli), likely due to reduced steric hindrance.
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